Cas no 26533-32-4 (3-Methylnonan-4-ol)

3-Methylnonan-4-ol is a branched-chain aliphatic alcohol with the molecular formula C₁₀H₂₂O. This secondary alcohol is characterized by its methyl group at the third carbon and a hydroxyl group at the fourth position, imparting unique steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the production of fragrances, flavors, and specialty chemicals. Its branched structure enhances solubility in nonpolar solvents, making it useful in formulations requiring controlled hydrophobicity. The compound’s defined molecular architecture allows for precise reactivity in stereoselective reactions, offering advantages in synthetic applications where regioselectivity and stability are critical.
3-Methylnonan-4-ol structure
3-Methylnonan-4-ol structure
Product Name:3-Methylnonan-4-ol
CAS No:26533-32-4
MF:C10H22O
MW:158.281083583832
CID:249703
PubChem ID:5059217
Update Time:2025-05-25

3-Methylnonan-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Nonanol, 3-methyl-
    • 3-methylnonan-4-ol
    • 3-METHYL-4-NONANOL
    • 4-Nonanol,3-methyl
    • 26533-32-4
    • SCHEMBL317381
    • AKOS013030064
    • DTXSID60407894
    • 3-Methylnonan-4-ol
    • Inchi: 1S/C10H22O/c1-4-6-7-8-10(11)9(3)5-2/h9-11H,4-8H2,1-3H3
    • InChI Key: SWZLKUVKOMLFMU-UHFFFAOYSA-N
    • SMILES: OC(CCCCC)C(C)CC

Computed Properties

  • Exact Mass: 158.16700
  • Monoisotopic Mass: 158.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 80.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 0.824
  • Melting Point: Not available
  • Boiling Point: 206.4°Cat760mmHg
  • Flash Point: 87.9°C
  • Refractive Index: 1.432
  • PSA: 20.23000
  • LogP: 2.97370
  • Vapor Pressure: Not available

3-Methylnonan-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B495385-50mg
3-Methylnonan-4-ol
26533-32-4
50mg
$ 50.00 2022-06-07
TRC
B495385-100mg
3-Methylnonan-4-ol
26533-32-4
100mg
$ 65.00 2022-06-07
TRC
B495385-500mg
3-Methylnonan-4-ol
26533-32-4
500mg
$ 185.00 2022-06-07

Additional information on 3-Methylnonan-4-ol

Research Briefing on 3-Methylnonan-4-ol (CAS: 26533-32-4) in Chemical Biology and Pharmaceutical Applications

3-Methylnonan-4-ol (CAS: 26533-32-4) is a branched-chain fatty alcohol that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, characterized by a methyl group at the third carbon and a hydroxyl group at the fourth carbon of a nonane chain, exhibits intriguing physicochemical properties that make it a candidate for various applications, including drug development, fragrance formulation, and agrochemical synthesis. Recent studies have explored its role as a chiral building block in asymmetric synthesis and its interactions with biological targets, shedding light on its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 3-Methylnonan-4-ol against multidrug-resistant bacterial strains. The research team synthesized enantiomerically pure forms of the compound and evaluated their efficacy in inhibiting biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The (R)-enantiomer demonstrated significant biofilm disruption at sub-inhibitory concentrations (MIC = 32 µg/mL), suggesting its potential as an adjuvant to conventional antibiotics. Molecular docking simulations revealed interactions with the hydrophobic pockets of bacterial quorum-sensing proteins, providing a mechanistic basis for its activity.

In neuropharmacology, 3-Methylnonan-4-ol has been identified as a modulator of GABAA receptors, according to electrophysiological studies conducted at the University of Tokyo (2024). Patch-clamp experiments on recombinant α1β2γ2 GABAA receptors expressed in HEK293 cells showed that the compound acts as a positive allosteric modulator, enhancing chloride currents by approximately 40% at 100 µM concentration. This finding positions 3-Methylnonan-4-ol as a potential lead compound for developing novel anxiolytics with reduced sedative effects compared to benzodiazepines.

The compound's role in chemical ecology has also been elucidated through recent field studies. Research published in Nature Chemical Biology (2023) identified 3-Methylnonan-4-ol as a major component of the sex pheromone blend in the economically important pest Spodoptera frugiperda (fall armyworm). Gas chromatography-electroantennographic detection (GC-EAD) confirmed the specific response of male antennae to this compound, with behavioral assays demonstrating its essential role in mate location. This discovery opens new avenues for developing species-specific pest control strategies based on pheromone disruption.

From a synthetic chemistry perspective, advances in the catalytic asymmetric synthesis of 3-Methylnonan-4-ol have been achieved using engineered ketoreductases. A 2024 ACS Catalysis paper described a novel biocatalytic route employing a KRED-101 variant that produces the (S)-enantiomer with >99% ee and 85% yield under mild conditions. This green chemistry approach significantly improves upon traditional metal-catalyzed methods, addressing challenges in stereocontrol and environmental sustainability for industrial-scale production.

Ongoing clinical investigations are exploring the dermatological applications of 3-Methylnonan-4-ol derivatives. Phase I trials (NCT05678921) of a synthetic analog (3-MNA-401) have shown promising results in treating atopic dermatitis, with the compound demonstrating dual anti-inflammatory and skin barrier-repairing effects through PPAR-γ activation. The unique lipophilicity profile of 3-Methylnonan-4-ol appears to facilitate skin penetration while maintaining localized activity, minimizing systemic exposure.

These recent developments highlight the multifaceted potential of 3-Methylnonan-4-ol across diverse applications in the chemical, biological, and pharmaceutical sciences. The compound's structural features enable interactions with various biological targets, while advances in synthetic methodologies are addressing previous production challenges. Future research directions likely include structure-activity relationship studies to optimize biological activity, formulation development for enhanced delivery, and further mechanistic investigations to elucidate its full therapeutic potential.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.